molecular formula C21H16ClN3O2S B2809417 3-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 690642-56-9

3-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2809417
CAS No.: 690642-56-9
M. Wt: 409.89
InChI Key: SKAWKEKLGVFRKT-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core. Key structural features include:

  • Position 6: A 4-chlorophenyl group, contributing electron-withdrawing effects and enhancing metabolic stability.
  • Position 4: A 4-methoxyphenyl group, providing electron-donating properties that influence solubility and binding affinity.
  • Position 2: A carboxamide group, critical for hydrogen bonding in biological targets.

Properties

IUPAC Name

3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-14-8-4-11(5-9-14)15-10-16(12-2-6-13(22)7-3-12)25-21-17(15)18(23)19(28-21)20(24)26/h2-10H,23H2,1H3,(H2,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAWKEKLGVFRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine ring system. This can be achieved through a reaction between a 2-aminopyridine derivative and a thiophene derivative under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-chlorophenyl and 4-methoxyphenyl groups is typically achieved through electrophilic aromatic substitution reactions. These reactions often require the use of catalysts such as Lewis acids (e.g., aluminum chloride) to facilitate the substitution.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved through the reaction of the carboxylic acid derivative of the thieno[2,3-b]pyridine core with an amine (e.g., ammonia or an amine derivative) under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Oxidative Dimerization

Hypochlorite-mediated oxidation leads to regio- and stereoselective dimerization. The solvent determines the reaction pathway:

ConditionsProducts FormedYieldMechanism Highlights
NaOCl in aqueous EtOHPolycycles 31 + 32 28–29%Cl⁺ electrophilic attack, dimerization
NaOCl in non-polar solventsDominant dimer 31 Up to 58%Radical cation coupling

This reaction proceeds via two proposed mechanisms:

  • Electrophilic pathway : HOCl generates Cl⁺, forming resonance-stabilized cations that dimerize .

  • Radical pathway : One-electron oxidation produces radical cations, which combine to form σ-bonds between C-2 and C-3 positions .

Solvolysis and Hydrolysis

In aqueous ethanol, competitive solvolysis occurs alongside oxidation:

Substrate PositionReagents/ConditionsProductsCharacterization Methods
Carboxamide groupNaOCl, H₂O/EtOH, 6–9 h, r.t.Ketoamide 32a (solvolysis product)¹H/¹³C NMR, HRMS, elemental analysis

32a features a ketone at C-3 and retains the carboxamide moiety, confirmed by δ 197.3 ppm in ¹³C NMR .

Nucleophilic Substitution

The 4-chlorophenyl group undergoes substitution under basic conditions:

NucleophileConditionsProductApplications
OH⁻10% KOH, reflux4-hydroxyphenyl derivativeIntermediate for further functionalization
NH₃Ammonia in DMF, 80°C4-aminophenyl analogBioactivity optimization

Reactivity is enhanced by electron-withdrawing effects of the adjacent pyridine ring.

Amino Group Reactivity

The 3-amino group participates in two key reactions:

Reaction TypeReagents/ConditionsProductBiological Relevance
AcylationAcetyl chloride, pyridineN-acetylated derivativeImproved metabolic stability
Schiff base formationAromatic aldehydes, EtOHImine-linked conjugatesTargeted drug delivery systems

Electrophilic Aromatic Substitution

The 4-methoxyphenyl ring undergoes directed substitution:

ReactionReagentsPositionProduct Use
NitrationHNO₃/H₂SO₄, 0°CPara to OMeNitro intermediates for reduction
SulfonationSO₃/H₂SO₄, 60°CMeta to OMeSulfonamide precursors

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Studies have shown that thieno[2,3-b]pyridine derivatives exhibit considerable anti-proliferative activity against various cancer cell lines.

Case Study: Anti-Proliferative Activity

A study synthesized several thieno[2,3-b]pyridine derivatives, including the target compound, and evaluated their anti-proliferative effects on HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. The results indicated that:

  • The compound displayed an IC50 value of approximately 79 nM against HCT-116 cells.
  • Enhanced anti-proliferative activity was attributed to the presence of aryl substituents which improved interaction with cellular targets.

The study concluded that compounds with specific substitution patterns on the thienopyridine core exhibit superior anti-cancer properties, suggesting a promising avenue for further development in cancer therapeutics .

Inhibition of Kinase Activity

Research indicates that thieno[2,3-b]pyridine derivatives can inhibit the activity of IκB kinase (IKK), a crucial enzyme involved in inflammatory responses and cancer progression.

Antimicrobial Properties

Thieno[2,3-b]pyridine derivatives have also been investigated for their antimicrobial activities. The compound has shown efficacy against certain bacterial strains, indicating its potential as an antibiotic agent.

Case Study: Antimicrobial Screening

In a comparative study of various thienopyridine derivatives, the target compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship analysis revealed that modifications to the phenyl rings could enhance antimicrobial efficacy .

Neuroprotective Effects

Emerging research suggests that thieno[2,3-b]pyridine derivatives may possess neuroprotective properties. Preliminary studies indicate potential benefits in models of neurodegenerative diseases.

Research Insights

In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis. The neuroprotective effects are believed to stem from their ability to modulate signaling pathways associated with cell survival and inflammation .

Data Summary Table

ApplicationActivity TypeKey FindingsReferences
AnticancerAnti-proliferativeIC50 ~ 79 nM against HCT-116 cells ,
Kinase InhibitionIKK InhibitorSuppresses NF-κB signaling
AntimicrobialBacterial InhibitionEffective against Staphylococcus aureus
NeuroprotectiveCell ProtectionReduces oxidative stress-induced apoptosis

Mechanism of Action

The mechanism of action of 3-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their physicochemical properties:

Compound Name Substituents (Position 4/6) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups (IR Peaks, cm⁻¹) Yield (%) References
Target Compound 4-(4-methoxyphenyl)/6-(4-ClPh) ~453.88* Not reported NH (~3460), C=O (~1730), C≡N (~2220) Not given -
3-Amino-N-(4-chlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-thieno[2,3-b]pyridine-2-carboxamide 4-(CF₃)/6-(thienyl) 453.88 Not reported NH (~3480), C=O (~1640), CF₃ (~1150) 88–95
3-Amino-4-(4-methoxyphenyl)-N-(3-methylphenyl)-6-(4-methylphenyl)-thieno[2,3-b]pyridine-2-carboxamide 4-(4-MeOPh)/6-(4-MePh) ~470.56 Not reported NH (~3480), C=O (~1730) Not given
3,6-Diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl)-thieno[2,3-b]pyridine-2-carboxamide 4-(3-FPh)/6-NH₂ 422.41 255–256 NH₂ (~3463), C≡N (~2215), C=O (~1731) 37
3-Amino-N-(4-chloro-2-nitrophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)-thieno[2,3-b]pyridine-2-carboxamide 4-(CF₃)/6-(thienyl) 534.90 Not reported NO₂ (~1530), CF₃ (~1150) 85

*Calculated from molecular formula C₂₂H₁₇ClN₃O₂S.

Key Observations:

Substituent Impact on Reactivity :

  • Electron-withdrawing groups (e.g., CF₃, Cl) at position 4 improve electrophilic reactivity, as seen in higher yields (85–95%) for trifluoromethyl derivatives .
  • Methoxy groups (electron-donating) at position 4 enhance solubility but may reduce electrophilic substitution efficiency .

Thermal Stability: Melting points correlate with molecular symmetry and hydrogen bonding. Diamino derivatives (e.g., 255–256°C in ) exhibit higher thermal stability due to intermolecular H-bonding .

Spectral Characteristics: C≡N Stretch: Observed at ~2220 cm⁻¹ in cyano-substituted analogs (). CF₃ Stretch: Distinctive peaks at ~1150 cm⁻¹ in trifluoromethyl derivatives .

Biological Activity

3-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide, a thienopyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C29H22ClN3O3S
  • Molecular Weight : 528.02 g/mol
  • CAS Number : 444157-48-6

Biological Activity Overview

Research indicates that thienopyridine derivatives exhibit significant anti-proliferative activity against various cancer cell lines. The compound has been studied for its ability to inhibit cell growth and induce apoptosis in cancer cells.

Anti-Proliferative Activity

Studies have shown that compounds similar to 3-amino-thieno[2,3-b]pyridines demonstrate potent anti-proliferative effects. For instance, a related study reported IC50 values ranging from 162 to 644 nM against HCT-116 and MDA-MB-231 cancer cells, highlighting the structure-activity relationship that enhances biological efficacy through specific substitutions on the aromatic rings .

The mechanism by which 3-amino-thieno[2,3-b]pyridine derivatives exert their effects involves several pathways:

  • Cell Cycle Arrest : These compounds often induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
  • Apoptosis Induction : They promote apoptosis via modulation of Bcl-2 family proteins, increasing pro-apoptotic signals while decreasing anti-apoptotic signals .

Case Studies

  • In Vitro Studies : A study focusing on a series of thienopyridine derivatives demonstrated that the incorporation of specific aryl groups significantly increased anti-proliferative activity. For example, compound 11d exhibited an IC50 of 79 nM against HCT-116 cells, showcasing superior efficacy compared to previously reported thienopyridine analogues .
  • Docking Studies : Molecular docking simulations have identified potential binding sites within target proteins, such as tubulin and EGFR (Epidermal Growth Factor Receptor). These interactions are crucial for understanding how these compounds can disrupt cellular processes in cancer cells .

Data Table: Biological Activity Summary

Compound NameIC50 (nM)Cancer Cell LineMechanism of Action
3-Amino-Thieno79HCT-116Apoptosis induction, G2/M arrest
Related Compound162MDA-MB-231Cell cycle arrest
Another Derivative644HCT-116Modulation of Bcl-2 family proteins

Q & A

Q. Advanced

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance aqueous solubility .
  • Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions .
  • Salt Formation : React with HCl or sodium to generate ionizable salts, improving dissolution rates .

How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Q. Advanced

  • Systematic Substitution : Vary substituents at positions 4, 6, and 2 (e.g., replacing methoxy with ethoxy or halogens) .
  • Biochemical Assays : Test derivatives against target enzymes (e.g., EGFR kinase) using fluorescence polarization or SPR .
  • Computational QSAR Models : Correlate electronic/steric descriptors (e.g., logP, polar surface area) with activity to prioritize synthesis .

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